molecular formula C16H14N2O2 B12737413 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- CAS No. 159212-46-1

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)-

Katalognummer: B12737413
CAS-Nummer: 159212-46-1
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: ABRYCRNFZNBJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is a complex organic compound with a molecular formula of C15H12N2O2. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- typically involves the condensation of 5-hydroxyindole-2-one with benzylamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-
  • 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (E)-

Uniqueness

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is unique due to its specific structural configuration and the presence of the phenylmethylamino group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

159212-46-1

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-(benzyliminomethyl)-1H-indole-2,5-diol

InChI

InChI=1S/C16H14N2O2/c19-12-6-7-15-13(8-12)14(16(20)18-15)10-17-9-11-4-2-1-3-5-11/h1-8,10,18-20H,9H2

InChI-Schlüssel

ABRYCRNFZNBJQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=CC2=C(NC3=C2C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.